molecular formula C10H10Cl2O3 B572198 Methyl 2-(3,5-dichlorophenoxy)propanoate CAS No. 1247927-25-8

Methyl 2-(3,5-dichlorophenoxy)propanoate

Cat. No.: B572198
CAS No.: 1247927-25-8
M. Wt: 249.087
InChI Key: WJSPZGHYYJAEAW-UHFFFAOYSA-N
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Description

Historical Context and Development

Methyl 2-(3,5-dichlorophenoxy)propanoate belongs to the chlorophenoxy herbicide family, which emerged from mid-20th-century efforts to develop selective weed control agents. Phenoxyalkanoic herbicides gained prominence in the 1940s with the commercialization of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound that revolutionized agricultural practices by targeting broadleaf weeds while sparing grasses. The structural modification of phenoxyalkanoic acids, including the introduction of chlorine substituents and esterification, led to derivatives like this compound. This compound was developed to enhance herbicidal selectivity and environmental stability compared to earlier analogs.

The synthesis of this compound involves nucleophilic substitution reactions, where 3,5-dichlorophenol reacts with methyl 2-bromopropanoate in the presence of a base. Advances in stereochemical control during synthesis have enabled the production of enantiomerically pure forms, though commercial formulations often retain racemic mixtures.

Classification Among Chlorophenoxy Compounds

This compound is classified as a phenoxypropionic acid ester within the broader chlorophenoxy herbicide group. Its structure features:

  • A propanoic acid backbone esterified with a methyl group.
  • A 3,5-dichlorophenoxy substituent at the α-carbon.

This places it in the same category as mecoprop (methyl 2-(4-chloro-2-methylphenoxy)propanoate) and dichlorprop (methyl 2-(2,4-dichlorophenoxy)propanoate), which share the propanoate ester core but differ in aromatic substitution patterns. Chlorophenoxy compounds are further subdivided based on their mode of action:

  • Auxin mimics (e.g., 2,4-D), which disrupt plant growth regulation.
  • ACCase inhibitors (e.g., aryloxyphenoxypropionates), which block fatty acid synthesis.
    this compound exhibits dual functionality, acting as both an auxin mimic and an ACCase inhibitor depending on formulation and target species.

Relationship to Mecoprop and Other Phenoxyalkanoic Herbicides

Structurally, this compound is analogous to mecoprop (MCPP), differing only in the position of chlorine atoms on the phenoxy ring. While mecoprop contains a 4-chloro-2-methylphenoxy group, this compound features 3,5-dichloro substitution. This alteration significantly impacts:

  • Lipophilicity : The 3,5-dichloro configuration increases logP values compared to mecoprop, enhancing soil adsorption.
  • Photostability : Reduced susceptibility to UV degradation due to steric shielding of the ester group.
  • Target specificity : Broader herbicidal activity against resistant weed species, particularly in cereals.

Compared to 2,4-D, this compound demonstrates improved selectivity in grass crops, attributed to its slower degradation in monocotyledonous plants.

Research Objectives and Current Knowledge Landscape

Recent studies focus on three key areas:

  • Synthetic optimization : Developing enantioselective synthesis routes to isolate the herbicidally active (R)-enantiomer.
  • Environmental behavior : Investigating adsorption-desorption dynamics in soils, particularly in relation to organic matter content and pH.
  • Resistance mechanisms : Characterizing acetyl-CoA carboxylase (ACCase) mutations in weeds that confer resistance to phenoxypropionate herbicides.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular formula C₁₀H₁₀Cl₂O₃
Molecular weight 249.09 g/mol
LogP (octanol-water) 3.2
Water solubility (25°C) 28 mg/L
Vapor pressure 2.1 × 10⁻⁴ Pa

Properties

CAS No.

1247927-25-8

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.087

IUPAC Name

methyl 2-(3,5-dichlorophenoxy)propanoate

InChI

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3

InChI Key

WJSPZGHYYJAEAW-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)OC1=CC(=CC(=C1)Cl)Cl

Synonyms

methyl 2-(3,5-dichlorophenoxy)propanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Methyl 2-(3,5-dichlorophenoxy)propanoate with two structurally related compounds from the evidence: diclofop-methyl (herbicide) and diclocymet (fungicide).

Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Substitution Primary Use Key Structural Features
This compound C₉H₈Cl₂O₃ 235 3,5-dichlorophenoxy Herbicide* Single phenoxy group; ester linkage
Diclofop-methyl C₁₆H₁₄Cl₂O₄ 341 2,4-dichlorophenoxy-phenoxy Herbicide Two phenoxy groups; extended aromaticity
Diclocymet C₁₅H₁₈Cl₂N₂O 323 2,4-dichlorophenyl Fungicide Butanamide backbone; cyano group

Notes:

  • Its simpler structure (single phenoxy group) may reduce persistence in soil compared to diclofop-methyl.
  • Diclofop-methyl: The additional phenoxy group in its structure (4-(2,4-dichlorophenoxy)phenoxy) contributes to higher molecular weight (341 g/mol) and extended aromaticity, which may improve herbicidal activity against grassy weeds by inhibiting ACCase .
  • Diclocymet : As a chlorinated amide, its mode of action differs entirely from ester-based compounds, targeting fungal cellular processes rather than plant growth regulation .

Environmental and Physicochemical Properties

  • However, the 3,5-dichloro substitution could increase soil adsorption, mitigating runoff risks.
  • Volatility: The absence of volatile functional groups (e.g., methoxy in ’s 3-(2-methoxyphenyl)propanoic acid) in all three compounds minimizes atmospheric dispersal.

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 3,5-dichlorophenol (1.0 equiv) is reacted with methyl 2-chloropropanoate (1.2 equiv) in dimethylformamide (DMF) at 100°C for 10 hours, using potassium carbonate (K₂CO₃, 1.0 equiv) as a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the ester group.

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ConditionYield (%)Reference
SolventDMF78
BaseK₂CO₃78
Temperature (°C)10078
Alternative BaseNaOH65
Alternative SolventAcetone52

The choice of solvent significantly impacts yield: polar aprotic solvents like DMF enhance phenoxide ion stabilization, whereas protic solvents like ethanol favor side reactions.

Purification and Byproduct Analysis

Crude products are typically extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1). Major byproducts include unreacted starting materials and dimeric ethers formed via competing Ullmann-type couplings.

Mitsunobu Reaction for Enantioselective Synthesis

For applications requiring enantiomerically pure products, the Mitsunobu reaction between 3,5-dichlorophenol and methyl lactate has been employed. This method ensures retention of configuration at the α-carbon.

Reaction Protocol

In a typical setup, 3,5-dichlorophenol (1.0 equiv), methyl D-lactate (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 24 hours. The reaction proceeds via a two-step mechanism: (1) DEAD activates the phenol oxygen, and (2) triphenylphosphine facilitates inversion of configuration.

Key Advantages :

  • High enantiomeric excess (>98% ee).

  • Mild conditions avoid racemization.

Limitations :

  • High cost of DEAD and triphenylphosphine.

  • Scalability challenges due to exothermicity.

Esterification of 2-(3,5-Dichlorophenoxy)propanoic Acid

An alternative route involves esterifying 2-(3,5-dichlorophenoxy)propanoic acid with methanol under acidic conditions.

Acid-Catalyzed Esterification

The carboxylic acid (1.0 equiv) is refluxed with excess methanol (10 equiv) in the presence of sulfuric acid (H₂SO₄, 0.1 equiv) for 12 hours. Water removal via Dean-Stark trap drives the equilibrium toward ester formation.

Table 2: Esterification Efficiency

CatalystTemperature (°C)Yield (%)Reference
H₂SO₄6585
Amberlyst-157082
HCl (gas)6075

Limitations of Direct Esterification

  • Requires prior synthesis of 2-(3,5-dichlorophenoxy)propanoic acid, often via hydrolysis of its methyl ester.

  • Prolonged reaction times increase risk of acid-catalyzed decomposition.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)CostScalability
Nucleophilic Substitution7895LowHigh
Mitsunobu Reaction6599HighLow
Esterification8590ModerateModerate
  • Nucleophilic substitution is preferred for industrial-scale synthesis due to cost-effectiveness and high scalability.

  • Mitsunobu reaction is reserved for enantioselective applications despite lower yields.

  • Esterification is less favored unless the carboxylic acid precursor is readily available.

Emerging Techniques and Innovations

Recent advances include photoredox catalysis for C-O bond formation and flow chemistry setups to enhance reaction control. For example, visible-light-mediated coupling of 3,5-dichlorophenol with methyl acrylate derivatives has shown promise in reducing reaction times by 50% .

Q & A

Basic: What are the recommended laboratory-scale synthesis methods for Methyl 2-(3,5-dichlorophenoxy)propanoate?

Answer:
The synthesis typically involves esterification of 2-(3,5-dichlorophenoxy)propanoic acid using methylating agents. A common approach is to react the carboxylic acid precursor with methyl iodide in the presence of a base like diazabicycloundecene (DBU) in dimethylformamide (DMF) at 4°C for 3 hours . Acid chlorides can also be employed: for example, reacting 3,5-dichlorophenol with 2-chloropropanoyl chloride, followed by nucleophilic substitution and subsequent methylation. Purification often involves recrystallization from ether/petroleum ether mixtures or column chromatography to isolate the ester .

Basic: What analytical techniques are suitable for assessing the purity and structural integrity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use impurity reference standards (e.g., propanoic acid derivatives like (2RS)-2-[3-(2-methylpropyl)-phenyl]propanoic acid) to calibrate retention times and detect byproducts .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular weight (C₁₀H₁₀Cl₂O₃; ~257.1 g/mol) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR): Confirm substitution patterns (e.g., 3,5-dichloro vs. 2,4-dichloro isomers) via aromatic proton splitting and coupling constants .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation .
  • First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline. Consult a physician and provide the SDS (e.g., similar to methyl 2-cyano-3-phenylacrylate protocols) .
  • Waste Disposal: Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced: How can researchers investigate structure-activity relationships (SAR) for its herbicidal or biological activity?

Answer:

  • Comparative Studies: Synthesize analogs (e.g., varying chloro-substitution to 2,4-dichloro or replacing methyl with ethyl esters) and test bioactivity in plant inhibition assays .
  • Computational Modeling: Use molecular docking to predict binding affinity to acetolactate synthase (ALS), a common herbicide target. Compare with diclofop-methyl (C₁₆H₁₄Cl₂O₄), a known ALS inhibitor .
  • Metabolite Profiling: Track degradation products (e.g., free acid forms) using LC-MS to correlate stability with efficacy .

Advanced: How should discrepancies in biological activity data across studies be resolved?

Answer:

  • Purity Reassessment: Verify compound purity (>95%) via HPLC and rule out chiral impurities (e.g., racemic vs. enantiopure samples) .
  • Assay Standardization: Control variables like pH, solvent (e.g., DMSO concentration), and cell line specificity (e.g., MCF-7 vs. A549 cells) to minimize inter-study variability .
  • Mechanistic Replication: Repeat enzyme inhibition assays (e.g., ALS activity) under standardized kinetic conditions .

Advanced: What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

Answer:

  • Chiral Chromatography: Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to separate R/S enantiomers .
  • Stereoselective Synthesis: Employ asymmetric catalysis (e.g., Evans oxazolidinones) during esterification to favor a single enantiomer .
  • Circular Dichroism (CD): Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Advanced: How can computational tools aid in predicting environmental fate or toxicity?

Answer:

  • QSAR Modeling: Use Quantitative Structure-Activity Relationship (QSAR) platforms like EPI Suite to estimate biodegradation half-lives or aquatic toxicity based on logP (predicted ~3.2) .
  • Metabolite Prediction: Employ software (e.g., Meteor Nexus) to simulate hydrolysis pathways, identifying persistent metabolites like 2-(3,5-dichlorophenoxy)propanoic acid .

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